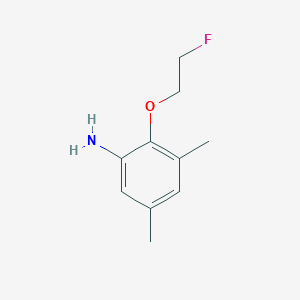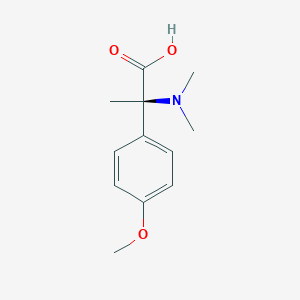
(R)-2-(Dimethylamino)-2-(4-methoxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(Dimethylamino)-2-(4-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a dimethylamino group and a methoxyphenyl group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Dimethylamino)-2-(4-methoxyphenyl)propanoic acid typically involves the use of starting materials such as 4-methoxybenzaldehyde and dimethylamine. One common synthetic route includes the following steps:
Condensation Reaction: 4-methoxybenzaldehyde reacts with dimethylamine in the presence of a suitable catalyst to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Carboxylation: The amine is then subjected to carboxylation using carbon dioxide under high pressure and temperature to form ®-2-(Dimethylamino)-2-(4-methoxyphenyl)propanoic acid.
Industrial Production Methods
Industrial production methods for ®-2-(Dimethylamino)-2-(4-methoxyphenyl)propanoic acid may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of functional groups into organic compounds, making the process more sustainable and versatile .
化学反応の分析
Types of Reactions
®-2-(Dimethylamino)-2-(4-methoxyphenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group or the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
科学的研究の応用
®-2-(Dimethylamino)-2-(4-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2-(Dimethylamino)-2-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group and the methoxyphenyl group play crucial roles in its binding affinity and activity. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways and physiological responses .
類似化合物との比較
Similar Compounds
- ®-2-(Dimethylamino)-2-(4-hydroxyphenyl)propanoic acid
- ®-2-(Dimethylamino)-2-(4-chlorophenyl)propanoic acid
- ®-2-(Dimethylamino)-2-(4-nitrophenyl)propanoic acid
Uniqueness
®-2-(Dimethylamino)-2-(4-methoxyphenyl)propanoic acid is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents .
特性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
(2R)-2-(dimethylamino)-2-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO3/c1-12(11(14)15,13(2)3)9-5-7-10(16-4)8-6-9/h5-8H,1-4H3,(H,14,15)/t12-/m1/s1 |
InChIキー |
XNZTXCNZGNIBDP-GFCCVEGCSA-N |
異性体SMILES |
C[C@@](C1=CC=C(C=C1)OC)(C(=O)O)N(C)C |
正規SMILES |
CC(C1=CC=C(C=C1)OC)(C(=O)O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


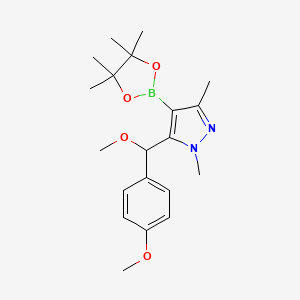
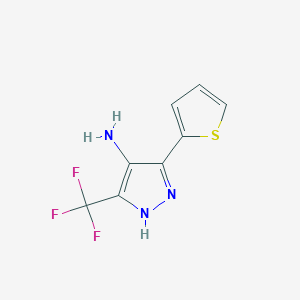
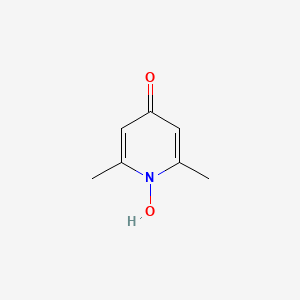
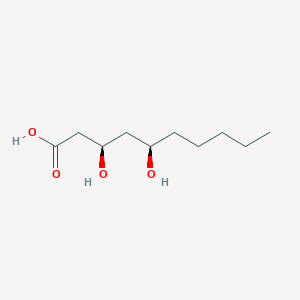
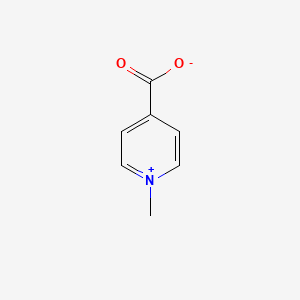
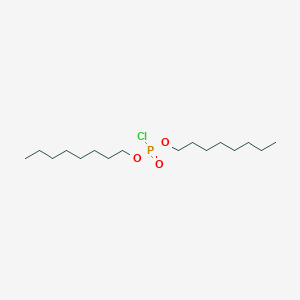
![2-(((((1S,4S,6S)-6-Isopropyl-3-methyl-4-((7-methyl-1H-benzo[d]imidazol-2-yl)methyl)cyclohex-2-en-1-yl)methyl)amino)methyl)phenol](/img/structure/B13344747.png)

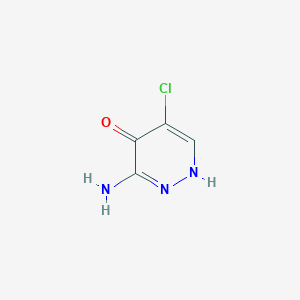
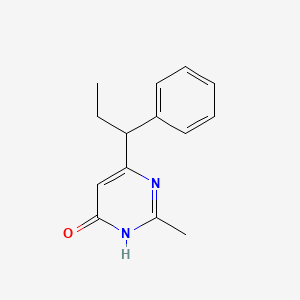

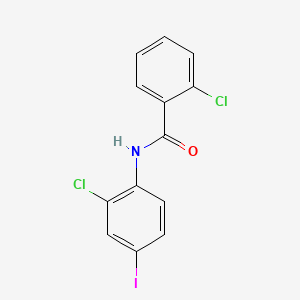
![2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13344776.png)
